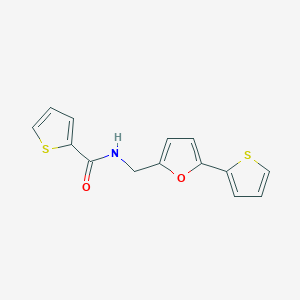

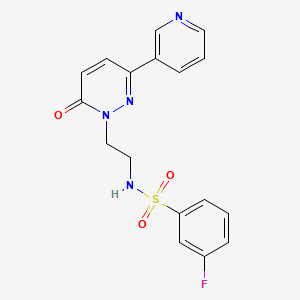

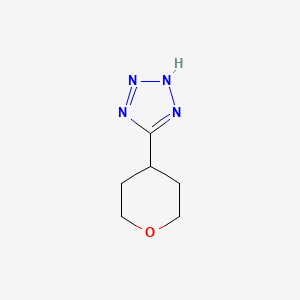

N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene and furan are both five-membered heterocyclic compounds, containing sulfur and oxygen atoms respectively . They are essential in various fields, including medicinal chemistry and material science . Thiophene derivatives, for instance, have been reported to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different substrates .Molecular Structure Analysis

The molecular structure of thiophene and furan compounds involves a five-membered ring. In the case of thiophene, one of the atoms in the ring is sulfur . For furan, one of the atoms is oxygen .Chemical Reactions Analysis

Thiophene and its derivatives participate in various chemical reactions. For instance, they can undergo condensation reactions to form aminothiophene derivatives .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives, including our compound of interest, have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria . The inclusion of the furan nucleus in drug design is a significant synthetic strategy for developing new antimicrobial agents. This compound could potentially be used to create more effective and safer antibacterial agents to address the global issue of microbial resistance.

Anticancer Activity

The structural analogs of furan and thiophene have shown promising results in anticancer studies. For instance, novel chalcone derivatives with furan and thiophene moieties have been synthesized and demonstrated significant in vitro anticancer activities against various human cancer cell lines . The compound could be explored for its efficacy in cancer treatment, particularly by studying its gene expression impact and DNA damage values in cancer cells.

Antifungal Activity

Thiophene derivatives have been reported to exhibit antifungal activity. Modifications to the thiophene structure, such as the addition of a chloro group at specific positions, have been beneficial in increasing fungicidal activity . Research into the antifungal applications of N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide could lead to the development of new fungicides.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(5-thiophen-2-ylfuran-2-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S2/c16-14(13-4-2-8-19-13)15-9-10-5-6-11(17-10)12-3-1-7-18-12/h1-8H,9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUDDKDKQUGXOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate](/img/structure/B2364210.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2364226.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2364227.png)

![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2364229.png)

![N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide](/img/structure/B2364231.png)